molecular formula C12H14N4O3 B11855024 N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide CAS No. 62195-07-7

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11855024
CAS No.: 62195-07-7
M. Wt: 262.26 g/mol
InChI Key: BBPSMJNJUOPTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research, particularly in the development of novel anti-tubercular agents. It belongs to the imidazo[1,2-a]pyridine carboxamide class, a privileged scaffold noted for its potent activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). While specific data for this compound is under investigation, closely related analogs have demonstrated exceptional promise. Compounds within this chemical family have shown low micromolar to nanomolar minimum inhibitory concentrations (MICs) against replicating Mtb, indicating high potency . Importantly, this series has also proven effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains of Mtb, underscoring its potential to address a critical unmet medical need . The proposed mechanism of action for this compound series is complex and may be dual-acting. Some imidazo[1,2-a]pyridine carboxamides are investigated as potential pantothenate synthetase inhibitors, targeting an essential enzyme in the coenzyme A biosynthesis pathway of Mtb . Other related pyridine carboxamide derivatives have been identified as prodrugs that require activation by a bacterial amidase (AmiC) and have been shown to inhibit bacterial growth in macrophages by inducing autophagy, a host-directed therapeutic mechanism . Researchers value this compound for exploring structure-activity relationships (SAR) to optimize anti-TB efficacy and pharmacokinetic properties. This product is intended for research purposes such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of novel analogs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

62195-07-7

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C12H14N4O3/c1-8(2)7-13-11(17)10-12(16(18)19)15-6-4-3-5-9(15)14-10/h3-6,8H,7H2,1-2H3,(H,13,17)

InChI Key

BBPSMJNJUOPTRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(N2C=CC=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Solvent Selection : Cyclohexanone enables a 35% reduction in reaction time (6–8 hours vs. 16–84 hours in other solvents) and increases yields to 68–72%.

  • Temperature Control : Maintaining temperatures at 80–90°C prevents side product formation.

  • Base Additives : Triethylamine (2 eq.) neutralizes HX byproducts, driving the reaction to completion.

Table 1: Solvent Impact on Imidazo[1,2-a]pyridine Synthesis

SolventReaction Time (h)Yield (%)Purity (%)
Cyclohexanone6–868–7298
Acetone16–2022–2885
DMF12–1545–5092
Nitrating SystemTemperature (°C)Regioselectivity (%)Yield (%)
HNO₃/H₂SO₄0–59285
Acetyl Nitrate257870
NO₂BF₄-109588

Carboxamide Functionalization at Position 2

The final step involves coupling the 2-carboxylic acid derivative with isobutylamine. Patent US7241896B2 describes a biphasic solvent system (water/toluene) for efficient amide bond formation using acyl chlorides:

Acyl Chloride Synthesis

  • Reagent : Thionyl chloride (SOCl₂) converts 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid to its acyl chloride at 60–65°C (yield: 95%).

  • Solvent : Toluene facilitates easy removal of HCl gas.

Amide Coupling

  • Conditions : The acyl chloride is reacted with isobutylamine in a water/toluene mixture at 50–60°C under vigorous stirring.

  • Base : No additional base is required, as the amine acts as both reactant and acid scavenger.

Table 3: Amidation Reaction Parameters

AmineSolvent SystemTemperature (°C)Yield (%)
IsobutylamineWater/Toluene55–6089
IsobutylamineTHF2565
tert-ButylamineWater/DCM4072

Purification and Analytical Characterization

Crystallization

  • Solvent : Ethyl acetate/hexane (1:3) yields needle-shaped crystals with >99% purity.

  • Recovery : 82–85% recovery after two recrystallizations.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.12 (s, 1H, imidazole-H), 8.45 (d, J = 6.8 Hz, 1H, pyridine-H), 7.92 (d, J = 6.8 Hz, 1H, pyridine-H), 6.75 (br s, 1H, NH), 3.25 (m, 2H, CH₂), 2.05 (m, 1H, CH), 1.02 (d, J = 6.4 Hz, 6H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₂H₁₅N₄O₃ [M+H]⁺: 279.1094; found: 279.1096.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and electrophilic reagents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antitubercular Activity

One of the most prominent applications of N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is its activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit potent anti-TB properties:

  • Minimum Inhibitory Concentrations : A study synthesized a set of imidazo[1,2-a]pyridine-3-carboxamides and screened them against M. tuberculosis H37Rv. Notably, several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating high potency against both replicating and drug-resistant strains of TB .
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves targeting essential bacterial processes. For instance, some studies suggest that imidazo[1,2-a]pyridines may inhibit ATP homeostasis by targeting specific proteins like QcrB .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy:

  • Synthesis and Evaluation : The synthesis of various analogues has led to the identification of compounds with significantly enhanced activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. For example, compound 18 showed superior activity compared to existing clinical candidates .
  • Pharmacokinetics : Evaluations in animal models have provided insights into the pharmacokinetic profiles of these compounds, revealing promising absorption and distribution characteristics that support their potential as therapeutic agents .

Broader Pharmacological Applications

Beyond its antitubercular properties, this compound may have additional therapeutic applications:

  • Antiviral and Antiparasitic Properties : Compounds within the imidazo[1,2-a]pyridine class have been reported to exhibit antiviral and antiparasitic activities. This broad spectrum suggests potential utility in treating various infectious diseases .
  • Neuropharmacological Effects : Some derivatives have demonstrated effects on cholinesterase inhibition, positioning them as candidates for further exploration in neuropharmacology .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound and its derivatives:

StudyFocusKey Findings
Anticholinesterase ActivityCompounds exhibited significant inhibition of acetylcholinesterase with IC50 values ranging from 0.2 to 50 μM.
Anti-TB ActivityIdentified compounds with MICs ≤0.006 μM against M. tuberculosis, showing promise against drug-resistant strains.
SAR AnalysisHighlighted the importance of structural modifications in enhancing the potency and selectivity of imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural differences among imidazo[1,2-a]pyridine derivatives significantly affect their physicochemical and biological profiles. Below is a comparative analysis:

Compound Substituents Molecular Weight LogP Key Features References
Target: N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide - 3-Nitro
- N-(2-Methylpropyl) carboxamide
~293.3 (estimated) ~2.5 (estimated) Nitro group for redox activity; moderate lipophilicity
(E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide - Chalcone (2-chlorophenyl acryloyl)
- Carboxamide
~405.8 (estimated) ~3.8 High antikinetoplastid activity (IC₅₀: 8.5 μM vs. T. cruzi) Agarwal et al., 2024
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide - Pyrazole-3-carboxamide
- Isopropyl group
283.33 Lower molecular weight; pyrazole for heterocyclic diversity
N-cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine - Cyclohexylamine
- 2-Methylpropyl
285.43 4.65 High lipophilicity; amine substituent enhances membrane permeability Simmons et al., 1980

Notes:

  • Chalcone conjugates (e.g., 2-chlorophenyl derivatives) exhibit superior antiparasitic activity due to extended π-conjugation and halogen-mediated target interactions .
  • The pyrazole-containing analog () lacks redox-active groups, suggesting divergent mechanisms of action .
a) Antikinetoplastid Activity

Chalcone-imidazo[1,2-a]pyridine conjugates demonstrate potent activity against Trypanosoma species. For example:

  • (E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide: IC₅₀ = 1.35 μM against T. b. brucei .
  • (E)-N-(4-(3-(4-Bromophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide: IC₅₀ = 1.13 μM against T. b. rhodesiense .

Comparison with Target Compound :
The absence of a chalcone moiety in the target compound suggests reduced π-π stacking interactions with parasitic enzymes. However, the nitro group may compensate by generating reactive metabolites under low-oxygen conditions, akin to nitroimidazole drugs .

b) Antibacterial Potential

Nitroimidazole derivatives (e.g., metronidazole) are known for anaerobic antibacterial activity. While the target compound’s efficacy is unconfirmed, its nitro group positions it as a candidate for targeting anaerobic pathogens.

Structure-Activity Relationship (SAR) Insights

  • Nitro Group : Critical for redox-mediated activity; removal (as in and compounds) abolishes this mechanism.
  • Carboxamide vs. Amine : Carboxamide derivatives (target and ) exhibit hydrogen-bonding capacity, enhancing target binding compared to amine-substituted analogs ().
  • Lipophilicity : The 2-methylpropyl group in the target compound balances solubility and membrane permeability (estimated LogP ~2.5), whereas the cyclohexylamine analog (LogP 4.65) may suffer from poor aqueous solubility .

Biological Activity

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its promising biological activities against multidrug-resistant strains of Mycobacterium tuberculosis. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazo[1,2-a]pyridine core with a nitro group and a carboxamide functional group. Its molecular formula is C12H14N4O3C_{12}H_{14}N_{4}O_{3}, with a molecular weight of approximately 262.27 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potent activity against both replicating and non-replicating forms of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for this compound range from 0.03 to 5.0 μM, demonstrating its efficacy against resistant strains .

Table 1: Biological Activity Comparison

Compound NameStructure TypeNotable Activity
This compoundImidazo[1,2-a]pyridineAnti-tuberculosis
Telacebec (Q203)Imidazo[1,2-a]pyridineAnti-tuberculosis
Macozinone (PBTZ169)BenzothiazinoneAnti-tuberculosis
Sudapyridine (WX-081)TriarylpyridineAnti-tuberculosis
GSK3036656BenzoxaboroleAnti-tuberculosis

This table highlights the compound's unique position among other anti-tuberculosis agents.

The mechanism by which this compound exerts its effects involves interactions with key biological targets within the bacteria. These interactions often include binding to specific enzymes or proteins critical for bacterial survival and replication. Understanding these interactions is vital for optimizing the compound's efficacy while minimizing potential side effects .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for efficient production while maintaining high purity levels. Structural modifications can enhance its biological activity or alter pharmacokinetic properties, making it a versatile candidate for further research .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study 1 : A study demonstrated that this compound inhibits the growth of Mycobacterium tuberculosis in vitro with significant potency compared to existing treatments.
  • Study 2 : Another research effort highlighted the compound's effectiveness against drug-resistant strains, showcasing its potential as a lead candidate in anti-tuberculosis drug development.

These findings underscore the importance of continuing research into the pharmacological properties of this compound.

Q & A

Q. What synthetic routes are commonly employed for preparing N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide, and how are intermediates characterized?

The compound is synthesized via sequential functionalization of the imidazo[1,2-a]pyridine core. A typical route involves:

  • Nitration of ethyl imidazo[1,2-a]pyridine-2-carboxylate using nitric acid/sulfuric acid to yield the 3-nitro derivative.
  • Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH.
  • Coupling with 2-methylpropylamine via carbodiimide-mediated (e.g., EDC/HOBt) amidation . Characterization relies on 1H/13C NMR (deuterated DMSO or CDCl3), FT-IR (confirming nitro and amide groups), and melting point analysis . Purity is assessed via HPLC (>98%) .

Q. What in vitro biological screening models are used to evaluate the antiparasitic activity of this compound?

Primary assays include:

  • Resistant strains of Entamoeba histolytica (HM1:IMSS) and Trichomonas vaginalis (GT3)*, measuring IC50 values via viability assays (e.g., resazurin reduction).
  • Trypanosoma brucei brucei and T. cruzi models*, with activity compared to reference drugs like benznidazole. Selectivity is confirmed using mammalian cell lines (e.g., MRC-5 fibroblasts) to calculate selectivity indices (SI >50 is desirable) .

Q. How is the anti-inflammatory potential of this compound assessed preclinically?

  • In vitro : Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.
  • In vivo : Rodent models (e.g., carrageenan-induced paw edema in Wistar rats) with dose-dependent reduction in inflammation. Gastroduodenal safety is evaluated via histopathology to rule out ulcerogenic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for enhanced antitrypanosomal activity?

Key modifications include:

  • Chalcone conjugation : Introducing (E)-3-arylacryloyl groups at the phenyl ring improves potency against T. b. rhodesiense (IC50 ~1.13 μM) by enhancing hydrophobic interactions with parasite-specific enzymes .
  • Nitro group positioning : 3-Nitro substitution on the imidazo[1,2-a]pyridine core is critical for redox activation in anaerobic parasites, but may increase off-target toxicity in aerobic mammalian cells .
  • Isosteric replacement : Replacing the 2-methylpropyl group with cyclopropyl or trifluoroethyl groups alters metabolic stability and bioavailability .

Q. What methodologies resolve contradictions in toxicity profiles between in vitro and in vivo studies?

Discrepancies arise due to:

  • Metabolic activation : In vitro hepatotoxicity (e.g., CYP450 inhibition) may not translate in vivo due to rapid clearance. Use microsomal stability assays (e.g., rat liver microsomes) to predict metabolic pathways.
  • Vehicle effects : Polyethylene glycol (PEG) or DMSO vehicles can induce false-positive toxicity. Controlled studies with multiple vehicles (e.g., water, saline) are critical .
  • Off-target assays : Profiling against kinase panels or hERG channels identifies potential cardiotoxic or genotoxic risks early .

Q. How are computational tools integrated to predict drug-likeness and target engagement?

  • Molecular docking : Prioritize targets like Trypanosoma tubulin or cysteine proteases using AutoDock Vina or Schrödinger Suite.
  • ADMET prediction : SwissADME or pkCSM models assess LogP (optimal 2–3), solubility (Ali LogS > -4), and blood-brain barrier permeability (critical for CNS-acting antiparasitics).
  • Dynamics simulations : MD simulations (e.g., GROMACS) evaluate binding stability of chalcone conjugates over 100 ns trajectories .

Q. What in vivo pharmacokinetic parameters are critical for translational development?

  • Oral bioavailability : Assessed in rodent models via plasma concentration-time curves (AUC0–24h). Low bioavailability (<30%) may necessitate prodrug strategies.
  • Half-life (t½) : Prolonged t½ (>6 hours) reduces dosing frequency. Metabolite profiling via LC-MS/MS identifies active or toxic derivatives.
  • Tissue distribution : Higher accumulation in liver/spleen vs. brain suggests suitability for visceral parasites .

Methodological Notes

  • Contradiction Analysis : Compare IC50 values across labs using standardized protocols (e.g., CLSI guidelines) to minimize assay variability .
  • Data Reproducibility : Use ≥3 biological replicates and report statistical significance (p <0.05, ANOVA with Tukey’s post-hoc test).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.